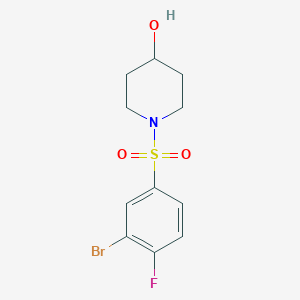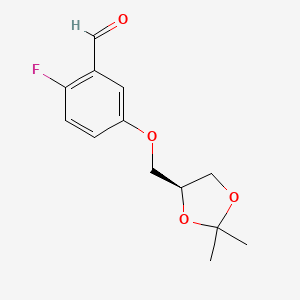![molecular formula C19H30BNO5 B1406502 {2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl}-carbamic acid tert-butyl ester CAS No. 1505515-74-1](/img/structure/B1406502.png)
{2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl}-carbamic acid tert-butyl ester
Übersicht
Beschreibung
This compound is a chemical intermediate with a complex structure. It contains a tetramethyl dioxaborolane group attached to a phenyl ring, which is further linked to an ethyl-carbamic acid tert-butyl ester .
Synthesis Analysis
The synthesis of this compound can be achieved through substitution reactions . The process involves the use of reagents such as pinacol and 1-N-BOC-4-BROMOPIPERIDINE .
Molecular Structure Analysis
The molecular structure of this compound has been confirmed by various spectroscopic techniques including FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . The structure was also analyzed using X-ray diffraction .
Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can be aromatized at the C5 position through the Suzuki–Miyaura reaction . The structure can also be further modified to exploit the derivation of the indazole structure type .
Physical And Chemical Properties Analysis
The compound has a molecular formula of C16H30BNO4 and a molecular weight of 311.22 . It has a predicted density of 0.99±0.1 g/cm3 . Other properties such as melting point, boiling point, flash point, vapor pressure, and refractive index are also provided .
Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate Applications
Synthesis of Biologically Active Compounds : This compound serves as an important intermediate in the synthesis of biologically active compounds such as crizotinib (D. Kong et al., 2016). Its synthesis is a multi-step process with a total yield of around 49.9%.
Crystallographic and Conformational Studies : The compound and its derivatives have been subjected to crystallographic and conformational analyses, providing insights into their molecular structures and potential applications in various fields (P.-Y. Huang et al., 2021).
Polymerization and Material Science Applications : It has applications in material science, particularly in the synthesis of polymers and nanoparticles, as demonstrated by the synthesis of heterodisubstituted polyfluorenes using this compound (Christoph S. Fischer et al., 2013).
Fluorescent Probes Development : This compound is used in the development of novel fluorescent probes, particularly in the near-infrared spectrum, indicating its potential in imaging and diagnostic applications (Shen You-min, 2014).
Synthesis of Boric Acid Esters : It plays a role in the synthesis of boric acid esters, a process that has been explored in various studies for different applications, such as catalysis (Zhuang Li-Zhen et al., 2010).
Chemical Modification for Cation Complexation : The compound is used for chemical modifications, such as in the preparation of p-tert-butylcalixarene derivatives for cation complexation, which has implications in chemical sensing and separation technologies (G. Barrett et al., 1993).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1h-indazole derivatives, have been reported to have a wide range of biological activities . Therefore, it’s plausible that this compound may also interact with a variety of biological targets.
Mode of Action
It’s known that the compound can be acquired through two substitution reactions . The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS . This suggests that the compound might interact with its targets through a mechanism involving substitution reactions.
Biochemical Pathways
It’s known that the compound is a significant intermediate of 1h-indazole derivatives . Indazole derivatives have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects . Therefore, it’s plausible that this compound may affect a variety of biochemical pathways related to these biological activities.
Pharmacokinetics
The compound’s crystal structure has been detected by means of x-ray diffraction , which could potentially influence its bioavailability.
Result of Action
Given that the compound is a significant intermediate of 1h-indazole derivatives , it’s plausible that it may have a variety of molecular and cellular effects related to the biological activities of these derivatives.
Action Environment
It’s known that the compound’s structure is corroborated by ftir, 1h and 13c nmr spectroscopy, and ms , suggesting that it might be stable under a variety of conditions.
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BNO5/c1-17(2,3)24-16(22)21-12-13-23-15-10-8-14(9-11-15)20-25-18(4,5)19(6,7)26-20/h8-11H,12-13H2,1-7H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKGVDKSWLOSRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl)-carbamic acid tert-butyl ester | |
CAS RN |
1505515-74-1 | |
| Record name | tert-butyl N-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



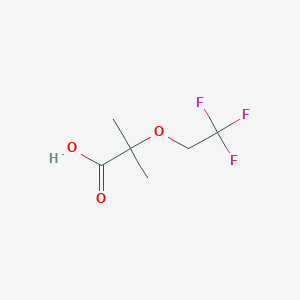
![5-Chloro-3-(4-methoxy-phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1406421.png)
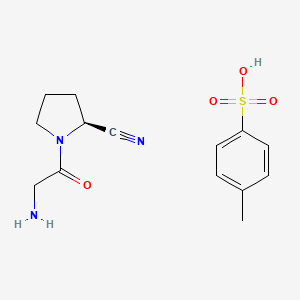
![[3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol](/img/structure/B1406423.png)
![1H-Pyrazole, 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406424.png)

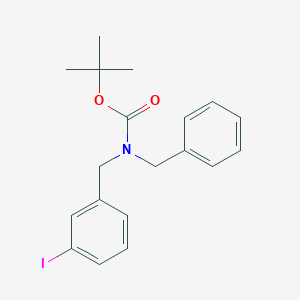

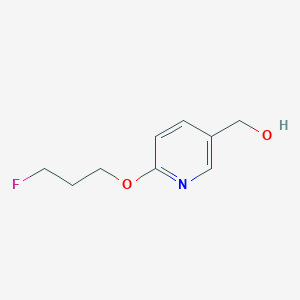

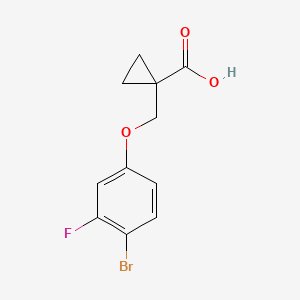
![4-(4-Bromophenyl)-1-[2-(tetrahydropyran-2-yloxy)-ethyl]-1H-pyrazole](/img/structure/B1406440.png)
